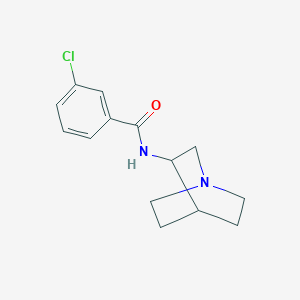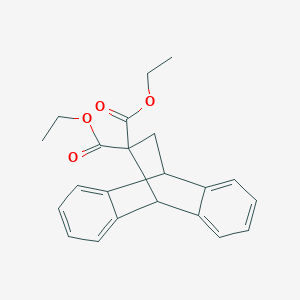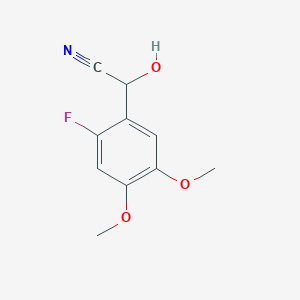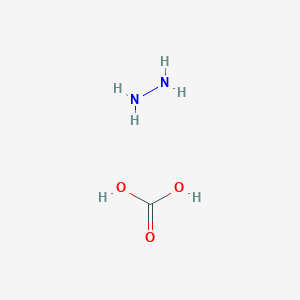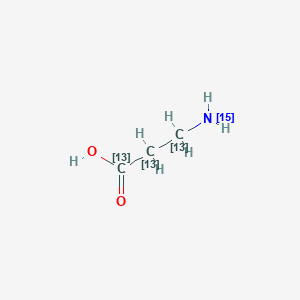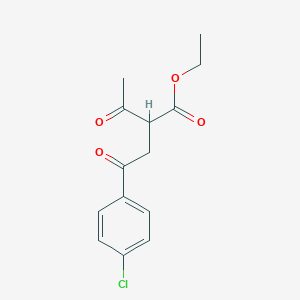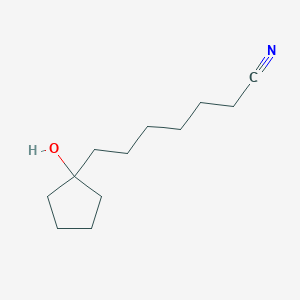
7-(1-Hydroxycyclopentyl)heptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-Hydroxycyclopentyl)heptanenitrile, also known as 7-Hydroxycyclopentylheptanenitrile (7-OH-CPN), is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of nitriles and has a molecular formula of C12H19NO.
Mechanism Of Action
The mechanism of action of 7-OH-CPN is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and activate the antioxidant defense system, which helps to reduce inflammation and oxidative stress.
Biochemical And Physiological Effects
7-OH-CPN has been found to have various biochemical and physiological effects in the body. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). These effects help to reduce inflammation and oxidative stress in the body, which are associated with various diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 7-OH-CPN in lab experiments is that it has been found to be relatively safe and non-toxic. It has also been found to have good solubility in various solvents, which makes it easy to use in experiments. However, one of the limitations of using 7-OH-CPN is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 7-OH-CPN. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to study its potential use in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, there is a need for more studies to determine the optimal dosage and administration route for 7-OH-CPN in humans. Overall, further research on 7-OH-CPN has the potential to lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 7-OH-CPN involves the reaction of cyclopentanone with heptanenitrile in the presence of sodium borohydride as a reducing agent. The reaction is carried out under reflux conditions in ethanol as a solvent. The product is then purified by column chromatography to obtain pure 7-OH-CPN.
Scientific Research Applications
7-OH-CPN has been studied for its potential therapeutic properties in various scientific research studies. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
CAS RN |
121108-83-6 |
|---|---|
Product Name |
7-(1-Hydroxycyclopentyl)heptanenitrile |
Molecular Formula |
C12H21NO |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
7-(1-hydroxycyclopentyl)heptanenitrile |
InChI |
InChI=1S/C12H21NO/c13-11-7-3-1-2-4-8-12(14)9-5-6-10-12/h14H,1-10H2 |
InChI Key |
DMBOEQKDRYKKKZ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(CCCCCCC#N)O |
Canonical SMILES |
C1CCC(C1)(CCCCCCC#N)O |
synonyms |
Cyclopentaneheptanenitrile, 1-hydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



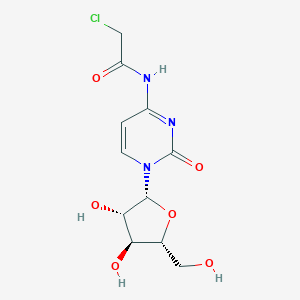
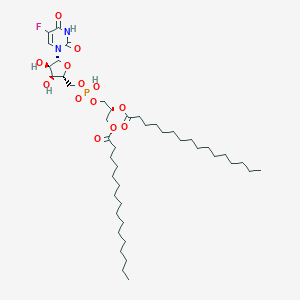
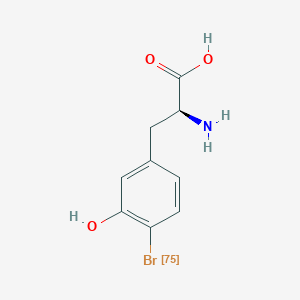
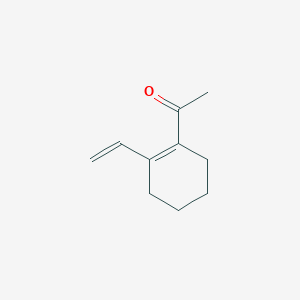
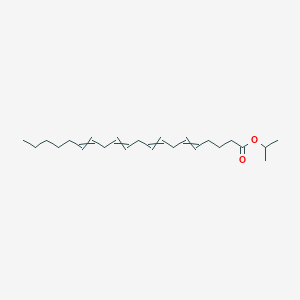
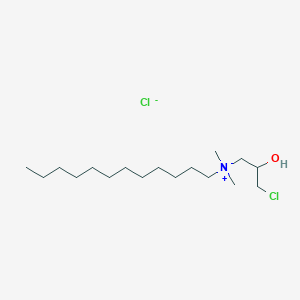
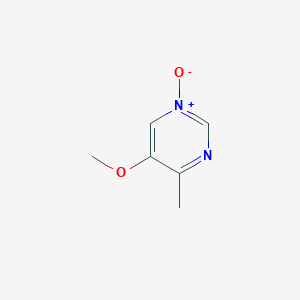
![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)
